molecular formula C9H20ClNO2 B2911003 Tert-butyl 5-aminopentanoate hydrochloride CAS No. 1283760-93-9

Tert-butyl 5-aminopentanoate hydrochloride

Cat. No.: B2911003
CAS No.: 1283760-93-9
M. Wt: 209.71
InChI Key: GWWQVJQECNYNPH-UHFFFAOYSA-N
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Description

Strategic Importance as a Chemical Building Block

As a chemical building block, Tert-butyl 5-aminopentanoate hydrochloride offers chemists a versatile scaffold for the construction of more complex molecular architectures. chemimpex.com Its linear five-carbon chain provides a flexible spacer unit that can be incorporated into a variety of target molecules. The presence of a terminal primary amine and a protected carboxylic acid at the other end allows for selective and sequential chemical modifications.

The tert-butyl ester group is a key feature, serving as a robust protecting group for the carboxylic acid functionality. This group is stable under a range of reaction conditions, including those that are basic or nucleophilic, allowing chemists to perform reactions on the amine group without affecting the ester. peptide.com The tert-butyl group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free carboxylic acid for subsequent transformations. rsc.orgpeptide.com This orthogonal protection strategy is fundamental in multi-step syntheses.

Contextual Relevance in Synthetic Transformations

In the context of synthetic transformations, this compound is primarily utilized in reactions involving its primary amine. The hydrochloride salt is typically neutralized in situ to liberate the free amine, which can then participate in a variety of coupling reactions.

One of the most common applications is in amide bond formation, a cornerstone of peptide synthesis. chemimpex.com The free amine can be acylated with a variety of carboxylic acids, acid chlorides, or activated esters to form amide linkages. This reactivity is central to its use in the synthesis of peptides and peptidomimetics, where it can be used to introduce a non-natural amino acid residue with a specific chain length.

The compound also finds application in reductive amination reactions, where the primary amine reacts with an aldehyde or ketone to form an imine, which is then reduced to a secondary amine. This transformation is a powerful tool for carbon-nitrogen bond formation and the elaboration of molecular complexity.

Current Research Trajectories and Academic Significance

The academic and industrial significance of this compound is evident in its application in cutting-edge research, particularly in medicinal chemistry and drug discovery. chemimpex.com

A notable area of current research involves its use as a key intermediate in the synthesis of glutarimide-containing compounds. google.com For instance, it is a precursor to (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride, a critical starting material for the synthesis of molecules that can be used in the development of novel therapeutics. google.com

Furthermore, its role in the synthesis of bioactive molecules targeting neurological and metabolic disorders continues to be an active area of investigation. chemimpex.com Researchers are exploring its incorporation into novel molecular frameworks to modulate the activity of enzymes and receptors implicated in these diseases. The ability to introduce a flexible, functionalized five-carbon chain is often a key design element in these studies. The synthesis of the anti-cancer medication Nirogacestat, for example, can involve the use of a similar building block, tert-butyl (2S)-2-aminopentanoate, highlighting the importance of such structures in pharmaceutical synthesis. wikipedia.org

Data Table

PropertyValueSource(s)
Chemical Formula C₉H₂₀ClNO₂PubChem
Molecular Weight 209.71 g/mol PubChem
CAS Number 1283760-93-9BLD Pharm bldpharm.com
Appearance White to off-white solid---
Solubility Soluble in waterChem-Impex chemimpex.com

(Note: Properties may refer to the free base, Tert-butyl 5-aminopentanoate, where data for the hydrochloride salt is not explicitly available.)

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 5-aminopentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-9(2,3)12-8(11)6-4-5-7-10;/h4-7,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWQVJQECNYNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283760-93-9
Record name tert-butyl 5-aminopentanoate hydrochloride
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Synthetic Methodologies for Tert Butyl 5 Aminopentanoate Hydrochloride and Its Precursors

Esterification Reactions for tert-Butyl Ester Formation

The formation of the tert-butyl ester is a crucial step in the synthesis. The bulky tert-butyl group can be challenging to introduce via traditional esterification methods. Consequently, specific strategies have been developed to facilitate this reaction.

One common method for synthesizing tert-butyl esters is the acid-catalyzed addition of a carboxylic acid to isobutylene (B52900). This approach takes advantage of the high reactivity of isobutylene in the presence of a strong acid to form the stable tert-butyl cation, which then reacts with the carboxylate.

This reaction is typically carried out in a non-polar solvent in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The use of isobutylene, an inexpensive and readily available feedstock, makes this a cost-effective method for producing isovaleric acid esters. The reaction proceeds by protonation of isobutylene to form the tert-butyl carbocation, which is then attacked by the carboxylic acid.

Reactant 1Reactant 2CatalystProduct
5-Aminopentanoic AcidIsobutyleneSulfuric AcidTert-butyl 5-aminopentanoate

Direct esterification of carboxylic acids with tert-butanol (B103910) is generally difficult due to the steric hindrance of the tertiary alcohol and its propensity to dehydrate to isobutylene under acidic conditions. asianpubs.org However, methods have been developed to overcome these challenges.

One approach involves the use of activating agents. For instance, benzotriazole (B28993) esters, formed in situ from the carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can efficiently react with tert-butanol. researchgate.net Another strategy employs anhydrous magnesium sulfate (B86663) and an excess of boron trifluoride diethyl etherate as reagents to facilitate the reaction between protected amino acids and tert-butanol, yielding the corresponding tert-butyl esters in good yields. researchgate.net

Carboxylic AcidAlcoholReagentsProduct
N-Protected 5-aminopentanoic acidtert-ButanolMgSO₄, BF₃·OEt₂N-Protected tert-butyl 5-aminopentanoate

Amination Reactions for the Pentanoate Chain

The introduction of the amino group at the 5-position of the pentanoate chain is another key synthetic step. This can be accomplished through various methods, including nucleophilic substitution or the reduction of other nitrogen-containing functional groups.

A well-established method for introducing an amino group is through the use of an azide (B81097) intermediate. This two-step process begins with the nucleophilic substitution of a halide (typically bromide or iodide) on the pentanoate chain with an azide salt, such as sodium azide.

The resulting azido-pentanoate is then reduced to the corresponding amine. This reduction can be achieved through several methods, including catalytic hydrogenation using palladium on carbon (Pd/C) or by using reducing agents like lithium aluminum hydride (LiAlH₄). This method is advantageous as azides are generally stable and the reduction to amines is typically high-yielding and clean.

Starting MaterialReagent 1Reagent 2Product
Tert-butyl 5-halopentanoateSodium Azide (NaN₃)H₂, Pd/CTert-butyl 5-aminopentanoate

An alternative approach involves the use of a protected amino group from the start of the synthesis. The benzyloxycarbonyl (Cbz or Z) group is a common amine protecting group that is stable under many reaction conditions but can be readily removed by catalytic hydrogenation. organic-chemistry.org

In this methodology, a Cbz-protected 5-aminopentanoic acid is first esterified to form the tert-butyl ester. The Cbz group is then removed by hydrogenation, typically using a palladium catalyst, to yield the free amine, tert-butyl 5-aminopentanoate. This method is particularly useful when other functional groups in the molecule might be sensitive to the conditions used in other amination methods. organic-chemistry.org

Starting MaterialReactionCatalystProduct
Tert-butyl 5-(benzyloxycarbonylamino)pentanoateHydrogenolysisPalladium on Carbon (Pd/C)Tert-butyl 5-aminopentanoate

Salt Formation: Hydrochloride Preparation from the Free Amine Ester

The final step in the synthesis of tert-butyl 5-aminopentanoate hydrochloride involves the conversion of the free amine, tert-butyl 5-aminopentanoate, into its hydrochloride salt. This transformation is typically achieved by treating the free amine with a solution of hydrogen chloride (HCl).

A common procedure involves dissolving the free amine ester in a dry organic solvent, such as diethyl ether. google.com The mixture is then cooled, often to temperatures as low as -20°C, before a solution of HCl in the same or a compatible solvent is added slowly. google.com The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution and can be isolated by filtration. The removal of the solvent under vacuum yields the desired this compound salt. google.com This method is widely applicable for the preparation of hydrochloride salts of amino acid esters. google.com

Advanced and Green Chemistry Approaches in Synthesis

Recent advancements in synthetic methodology have focused on developing more environmentally friendly and efficient processes. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Base-Free Reaction Conditions for tert-Butyl Esterification

Traditional methods for the synthesis of tert-butyl esters often require the use of solvents and bases. google.com However, novel solvent-free and base-free methods have been developed. One such approach utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the source of the tert-butyl group. rsc.org This method is particularly advantageous for sensitive drug molecules and late-stage functionalization due to the neutral reaction environment. rsc.org

Electromagnetic Milling-Facilitated Syntheses

Mechanochemistry, specifically ball milling, has emerged as a powerful tool in green synthesis. magtech.com.cnrsc.org Electromagnetic milling, a specialized technique, utilizes a high-speed rotating magnetic field to activate ferromagnetic rods used as grinding media. rsc.org This magnetization plays a role in bond activation. rsc.org This solvent-free and base-free approach, facilitated by electromagnetic milling, has been successfully applied to the synthesis of tert-butyl esters using (Boc)₂O. rsc.org The process is conducted without additional heating, making it a highly sustainable and eco-friendly method. rsc.org

Catalytic Hydrogenation Protocols for Amine Generation

The generation of the primary amine group is a crucial step in the synthesis of the precursor to this compound. Catalytic hydrogenation of a corresponding nitro compound is a common and efficient method for this transformation. ox.ac.ukorganic-chemistry.orgresearchgate.net This approach is widely used for the large-scale production of aromatic amines from nitro compounds. researchgate.net

Various catalysts can be employed for this reduction, including palladium on carbon (Pd/C), platinum (Pt), nickel (Ni), and cobalt (Co). researchgate.net These reactions are often carried out under a hydrogen atmosphere. Transfer hydrogenation, using hydrogen donors like triethylsilane, offers an alternative to using gaseous hydrogen. organic-chemistry.org

Recent research has focused on developing more sustainable and selective hydrogenation methods. For instance, a heterogeneous biocatalyst has been reported for the chemoselective hydrogenation of nitro compounds to amines under mild, aqueous conditions. ox.ac.uk This system uses a hydrogenase enzyme on a carbon black support to facilitate the reduction of the nitro group. ox.ac.uk Another approach utilizes a mesoporous N-stabilized Co-Zn/C catalyst for the transfer hydrogenation of various nitro compounds. nih.gov

Protecting Group Strategies and Selective Deprotection

In the synthesis of complex molecules like tert-butyl 5-aminopentanoate, protecting groups are essential to mask reactive functional groups and prevent unwanted side reactions. The amino group is commonly protected during the synthesis.

N-Protection Strategies for the Amino Moiety (e.g., Boc, Fmoc, Cbz)

Several protecting groups are widely used for the amino functionality in amino acids and their derivatives. These include the tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) groups.

Boc (tert-Butyloxycarbonyl): The Boc group is a popular choice for amine protection due to its stability under many reaction conditions and its ease of removal under acidic conditions. acsgcipr.orgwikipedia.orgorganic-chemistry.org It is typically introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. wikipedia.org

Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is another widely used protecting group, particularly in solid-phase peptide synthesis. researchgate.net It is stable to acidic conditions but can be cleaved by treatment with a base, such as piperidine (B6355638).

Cbz (Benzyloxycarbonyl): The Cbz group is also a common amine protecting group. organic-chemistry.org It can be introduced using benzyl (B1604629) chloroformate. The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis. organic-chemistry.org

Acid-Labile Protecting Groups and Their Selective Removal (e.g., TFA/DCM, HCl/Dioxane)

In the synthesis of this compound and its precursors, the tert-butyl group serves as a key acid-labile protecting group for the carboxylic acid moiety. This protection is essential to prevent the carboxyl group from participating in unwanted side reactions during subsequent synthetic steps. The stability of the tert-butyl ester under basic and neutral conditions, coupled with its facile removal under acidic conditions, makes it a widely used protective strategy.

The selective removal (deprotection) of the tert-butyl group is typically accomplished using strong acids. Common reagent systems include a mixture of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or a solution of hydrogen chloride (HCl) in dioxane. researchgate.net

TFA/DCM: A solution of TFA in DCM is a standard method for cleaving tert-butyl esters. google.com The concentration of TFA can be varied; for instance, a 55% (v/v) TFA/DCM mixture can be more effective than 100% TFA in some cases, leading to cleaner product formation. google.com In peptide synthesis, cleavage of tert-butyl-based side-chain protecting groups is often achieved with 95% aqueous TFA. iris-biotech.desigmaaldrich.com

HCl/Dioxane: A 4M solution of HCl in anhydrous dioxane is another highly effective and selective reagent for this transformation. nih.gov This method is known for its speed and efficiency, often achieving complete deprotection of N-α-Boc groups within 30 minutes at room temperature while leaving other acid-sensitive groups like tert-butyl esters and ethers intact. researchgate.net This selectivity is crucial in multi-step syntheses where different types of protecting groups are present. researchgate.net

Table 1: Comparison of Common Reagents for Tert-butyl Group Removal
Reagent SystemTypical ConditionsKey AdvantagesConsiderations
TFA/DCM1:1 (v/v) mixture, or 95% aq. TFAHighly effective for most t-Bu and Boc groups. google.comCan sometimes interfere with subsequent coupling steps; may require extended reaction times for certain groups. sigmaaldrich.comreddit.com
HCl/Dioxane4M solution in anhydrous dioxane, room temp, 30 minFast, efficient, and offers high selectivity for N-Boc groups over t-butyl esters/ethers. researchgate.netnih.govAnhydrous conditions may be critical to prevent side reactions like amide cleavage. reddit.com

Orthogonal Protecting Group Chemistries in Multi-Step Syntheses

The synthesis of complex molecules, such as modified peptides or other bioactive compounds derived from tert-butyl 5-aminopentanoate, often requires a strategy involving multiple protecting groups. Orthogonal protecting group chemistry is a fundamental concept in this context. It involves the use of several distinct classes of protecting groups within the same molecule, where each class can be removed by a specific chemical method without affecting the others. nih.govjocpr.com

This high degree of compatibility allows for the sequential unmasking of reactive functional groups, enabling precise control over the synthetic pathway. nih.govspringernature.com A common orthogonal scheme in solid-phase peptide synthesis (SPPS) combines the base-labile fluorenylmethoxycarbonyl (Fmoc) group for N-α-amino protection with acid-labile tert-butyl (tBu) based groups for side-chain protection. iris-biotech.deresearchgate.net

In a hypothetical multi-step synthesis starting with a precursor to this compound, one might encounter:

An Fmoc group on an amino function, removable with a base like piperidine. iris-biotech.de

A tert-butyl ester, removable with a strong acid like TFA. iris-biotech.de

Other groups, such as benzyl (Bzl) ethers or esters, which are typically removed by hydrogenolysis.

This orthogonality ensures that the tert-butyl ester of the pentanoate backbone can be retained while other modifications are made at different sites, and then selectively cleaved at the desired stage of the synthesis. jocpr.com

Stereoselective Synthesis and Chiral Control in Derivatives

While this compound is an achiral molecule, it is a precursor for the synthesis of chiral derivatives where stereochemical control is paramount. The introduction of chirality is a critical aspect of modern drug design, and synthetic strategies must be able to produce the desired stereoisomer with high purity.

Chiral Precursors and Enantioselective Transformations

The synthesis of enantiomerically pure derivatives often begins with chiral precursors or employs enantioselective transformations. For example, the synthesis of (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride, a key starting material for certain compounds, requires strict control of the stereogenic center. google.com

General strategies for achieving enantioselectivity include:

Use of Chiral Pool Precursors: Starting a synthesis with a readily available, enantiomerically pure natural product, such as an amino acid, can embed the desired stereochemistry from the outset.

Chiral Catalysis: Asymmetric transformations catalyzed by chiral metal complexes or organocatalysts can create a new stereocenter with a strong preference for one enantiomer. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines, for instance, can produce chiral 1,2-amino alcohols with high enantioselectivity. acs.org Similarly, chiral palladium complexes have been used for the asymmetric arylation of α-keto imines. nih.gov

Enzymatic Resolutions: Biocatalytic methods, such as the enantioselective reduction of a ketone by a specific enzyme, can yield chiral alcohols with high enantiomeric excess. nih.gov

These methods are fundamental to producing single-enantiomer drugs and intermediates, where the biological activity often resides in only one of the enantiomers.

Diastereoselective Approaches in Conjugation Reactions

When a molecule like tert-butyl 5-aminopentanoate is conjugated (chemically linked) to another chiral molecule, a new stereocenter may be formed. The product will be a mixture of diastereomers. Diastereoselective reactions are designed to control the formation of these stereocenters, leading to a major excess of one diastereomer.

Key approaches include:

Substrate Control: The existing stereocenter(s) in the reacting molecules can influence the stereochemical outcome of the reaction. For example, the diastereoselective reduction of β-enamino esters can be controlled by the substrate to produce specific cis- or trans-γ-amino alcohols. acs.org

Reagent Control: Using chiral reagents or catalysts can direct the reaction to favor one diastereomeric product over others.

Crystallization-Induced Diastereomer Transformation: In some cases, a dynamic equilibrium between diastereomers in solution can be driven towards the less soluble, crystalline diastereomer, which precipitates out, resulting in a high diastereomeric excess. nih.gov

Control over diastereoselectivity is crucial in synthesizing complex molecules with multiple stereocenters, ensuring the final product has the correct three-dimensional structure required for its intended biological function.

Process Optimization and Scale-Up Considerations in Research Settings

Moving a synthetic procedure from a small-scale laboratory setting to a larger, preparative scale requires careful process optimization to ensure safety, efficiency, and reproducibility. For a compound like this compound or its derivatives, this involves a systematic study of various reaction parameters.

Reaction Parameter Optimization for Yield and Purity

The primary goals of process optimization are to maximize the reaction yield and the purity of the final product while minimizing costs and waste. This is achieved by systematically varying key reaction parameters to find the optimal conditions.

A patent for the synthesis of (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride noted that a previously reported method was unsuitable for scale-up due to the use of excessive solvent volumes (up to 56 mL per gram) and an uncontrolled precipitation step that led to variable purity. google.com This highlights the importance of optimization.

Key parameters that are typically optimized include:

Temperature: Reaction rates are highly sensitive to temperature. Finding the optimal temperature can maximize product formation while minimizing the formation of degradation products or side-products.

Concentration: The concentration of reactants can affect reaction kinetics and, in some cases, the position of chemical equilibria.

Reaction Time: Monitoring the reaction over time allows for the determination of the point at which the maximum yield is achieved, avoiding product degradation from prolonged reaction times.

Reagent Stoichiometry: Adjusting the molar ratios of reactants and catalysts is critical for driving the reaction to completion and minimizing leftover starting materials.

Solvent: The choice of solvent can influence solubility, reaction rates, and even the stereochemical outcome of a reaction.

Statistical methods, such as Design of Experiments (DoE), are often employed to efficiently explore the effects of multiple parameters simultaneously and identify the optimal reaction conditions. mdpi.com For instance, a study on the preparation of tert-butyl peroxybenzoate optimized temperature, feeding time, and reactant concentration to achieve a yield of 88.93%. mdpi.comrepec.org Such systematic optimization is essential for developing robust and scalable synthetic processes in a research environment.

Table 2: Key Parameters for Synthetic Process Optimization
ParameterObjective of OptimizationPotential Impact on Synthesis
TemperatureFind balance between reaction rate and selectivity.Affects reaction kinetics and formation of byproducts.
ConcentrationMaximize throughput and reaction rate.Influences reaction order, solubility, and potential for side reactions.
Reaction TimeDetermine endpoint for maximum yield before degradation.Impacts conversion of starting material and product purity.
Solvent ChoiceEnsure reactant solubility and facilitate reaction.Can alter reaction rates, selectivity, and ease of product isolation.

Evaluation of Solvent Systems and Reagent Stoichiometries

The synthesis of this compound is a multi-step process, typically commencing with the protection of the amino group of a precursor, followed by esterification of the carboxylic acid, and culminating in selective deprotection and salt formation. Each step necessitates a careful evaluation of solvents and reagent stoichiometry to maximize yield and purity.

A primary precursor is 5-(tert-butoxycarbonylamino)pentanoic acid, commonly known as Boc-5-aminopentanoic acid. Its synthesis involves the reaction of 5-aminopentanoic acid with di-tert-butyl dicarbonate. The solvent system for this reaction is crucial. A common approach involves a biphasic system, such as a mixture of dioxane and aqueous sodium hydroxide. chemicalbook.com This system facilitates the reaction by dissolving the amino acid in the aqueous phase while the di-tert-butyl dicarbonate resides in the organic phase. Alternative solvent systems for Boc protection of amino acids include tert-butyl alcohol–water and methanol (B129727)–water mixtures. orgsyn.org

The stoichiometry between 5-aminopentanoic acid and di-tert-butyl dicarbonate is typically maintained at an equimolar ratio (1:1) to ensure efficient conversion without excessive use of the costly protecting agent. chemicalbook.com Following the protection step, the reaction mixture is acidified, and the product is extracted using a solvent like dichloromethane. chemicalbook.com

The subsequent step is the esterification of the carboxylic acid to form the tert-butyl ester. Direct esterification can be challenging, but various methods exist for converting N-Boc amino acids into their corresponding esters. researchgate.net One effective method involves treating the N-protected amino acid with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297), which can directly afford the tert-butyl ester. organic-chemistry.org

The final synthetic step before salt formation is the selective deprotection of the N-Boc group while leaving the tert-butyl ester intact. This is a delicate process, as both are acid-labile protecting groups. Research has shown that selective cleavage can be achieved using specific acidic conditions. For instance, using concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid (MeSO₃H) in solvents like tert-butyl acetate or a mixture of tert-butyl acetate and dichloromethane has proven effective. researchgate.net The choice of acid and solvent is critical to achieving high yields for this selective deprotection. researchgate.net

The table below summarizes various solvent and reagent conditions for key steps in the synthesis.

Synthetic Step Reagents Stoichiometry (Precursor:Reagent) Solvent System Outcome
N-Boc Protection 5-Aminopentanoic acid, Di-tert-butyl dicarbonate, NaOH1:1:2Dioxane / WaterFormation of Boc-5-aminopentanoic acid chemicalbook.com
Esterification Boc-5-aminopentanoic acid, Bis(trifluoromethanesulfonyl)imide1:1.1tert-Butyl AcetateFormation of tert-butyl 5-(tert-butoxycarbonylamino)pentanoate organic-chemistry.org
Selective N-Boc Deprotection tert-butyl 5-(tert-butoxycarbonylamino)pentanoate, H₂SO₄1:1.5-3.0tert-Butyl AcetateFormation of tert-butyl 5-aminopentanoate with yields of 70-100% researchgate.net
Salt Formation tert-butyl 5-aminopentanoate, HClN/ADiethyl ether or DioxanePrecipitation of this compound

Challenges and Strategies for Research Scale-Up

Transitioning the synthesis of this compound from a small research scale to larger quantities presents several challenges that can impact efficiency, cost, and product quality. google.com

One significant challenge is the purification and isolation of intermediates and the final product. Laboratory procedures often rely on techniques like solvent removal to dryness, which can lead to uncontrolled precipitation and variable purity on a larger scale. google.com Similarly, the use of large volumes of extraction solvents, such as the dichloromethane employed in the isolation of Boc-5-aminopentanoic acid, is inefficient and environmentally undesirable in large-scale production. chemicalbook.comgoogle.com A key strategy to mitigate this is the development of robust crystallization procedures. By carefully selecting solvents and controlling temperature, it may be possible to isolate intermediates and the final product with high purity directly from the reaction mixture, thereby avoiding cumbersome extractions and minimizing solvent waste.

Another critical factor in scale-up is managing the physical properties of the solid material, such as its crystal form (polymorphism). google.com Different crystal forms can have different solubilities, stabilities, and filtration characteristics. An uncontrolled crystallization process could yield a product that is difficult to filter and wash free of impurities. google.com Therefore, a crucial scale-up strategy involves conducting polymorph screening studies to identify and control the desired crystal form of this compound, ensuring batch-to-batch consistency and simplifying processing.

The cost and availability of starting materials and reagents also become more pronounced at a larger scale. google.com While the precursors for this specific compound are relatively accessible, optimizing reagent stoichiometry and maximizing reaction yields are paramount to ensuring the economic viability of the process.

The table below outlines key challenges in scaling up the synthesis and proposes corresponding mitigation strategies.

Challenge Description Mitigation Strategy
Purification & Isolation Reliance on high-volume solvent extractions and solvent removal to dryness, which are inefficient and can lead to inconsistent purity on a large scale. google.comDevelop and optimize crystallization-based purification methods to isolate products directly. This reduces solvent usage and improves control over product purity.
Polymorphism The potential for the final product to exist in multiple crystalline forms, affecting physical properties like solubility, stability, and filterability. google.comConduct polymorph screening and crystallization studies to identify and consistently produce the most stable and easily processable crystal form.
Solvent Management The use of large quantities of potentially hazardous or environmentally harmful solvents (e.g., dichloromethane, dioxane) is not ideal for large-scale production. chemicalbook.comInvestigate and substitute with greener, more benign solvent alternatives. Design processes that minimize solvent volume and incorporate solvent recycling where feasible.
Process Control Maintaining consistent reaction conditions (temperature, mixing, addition rates) becomes more complex in larger reactors.Implement robust process controls and monitoring to ensure consistent reaction profiles and product quality. Perform heat-flow analysis to manage reaction exotherms safely.

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For Tert-butyl 5-aminopentanoate hydrochloride, ¹H and ¹³C NMR would be instrumental in confirming its molecular structure.

Proton (¹H) NMR Spectroscopic Analysis

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group would likely appear as a sharp singlet, integrating to nine protons. The methylene (B1212753) groups of the pentanoate chain would present as multiplets, with their chemical shifts and coupling patterns providing information about their connectivity. The protons of the methylene group adjacent to the amino group would be expected to be deshielded due to the electron-withdrawing effect of the protonated amine.

A representative, though hypothetical, data table is presented below:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.0Triplet2H-CH₂-NH₃⁺
~2.3Triplet2H-CH₂-COO-
~1.6-1.7Multiplet4H-CH₂-CH₂-CH₂-
1.45Singlet9H-C(CH₃)₃

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the ester group would be expected to appear at the downfield end of the spectrum. The quaternary carbon and the methyl carbons of the tert-butyl group would have characteristic chemical shifts. The methylene carbons of the pentanoate chain would show signals in the aliphatic region of the spectrum.

A hypothetical data table for the ¹³C NMR spectrum is as follows:

Chemical Shift (ppm)Assignment
~173C=O
~80-C(CH₃)₃
~40-CH₂-NH₃⁺
~35-CH₂-COO-
~28-C(CH₃)₃
~25-CH₂-CH₂-CH₂-
~22-CH₂-CH₂-CH₂-

Two-Dimensional (2D) NMR Techniques (e.g., HMQC)

Two-dimensional NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC), would be invaluable in confirming the structure of this compound. An HMQC experiment correlates the chemical shifts of directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the signals observed in the ¹H and ¹³C NMR spectra, confirming the connectivity of the molecular fragments. For instance, the correlation between the singlet at ~1.45 ppm in the ¹H NMR spectrum and the signal at ~28 ppm in the ¹³C NMR spectrum would definitively assign these to the methyl groups of the tert-butyl ester.

Mass Spectrometry (MS) Applications in Structural Elucidation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and ionic compounds like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base (Tert-butyl 5-aminopentanoate). This would allow for the confirmation of the molecular weight of the free base.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For Tert-butyl 5-aminopentanoate, HRMS would be used to confirm its molecular formula, C₉H₁₉NO₂. By comparing the experimentally measured exact mass to the calculated theoretical mass, the elemental composition can be verified, which is a critical step in the structural confirmation of a compound.

Chromatographic Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining the purity of this compound. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) or acidified water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation is usually performed using a gradient elution to ensure the resolution of both polar and non-polar impurities.

Detection is commonly carried out using a UV detector. Since this compound lacks a strong chromophore, detection at low wavelengths (e.g., 200-210 nm) is necessary. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Method for Purity Determination

Parameter Condition
Instrument Shimadzu LC-20A or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.05% Trifluoroacetic Acid in Water
Mobile Phase B 0.05% Trifluoroacetic Acid in Acetonitrile
Gradient Program 5% B for 1 min, 5-95% B in 10 min, hold at 95% B for 2 min
Flow Rate 1.0 mL/min
Detector UV at 210 nm
Column Temperature 30 °C

| Injection Volume | 10 µL |

Since this compound is an achiral molecule, the determination of enantiomeric excess is not applicable. However, if a chiral center were introduced into the molecule, for instance through substitution on the pentanoate backbone, chiral HPLC would be the method of choice for separating the enantiomers. This would typically involve the use of a chiral stationary phase (CSP), such as one based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose (B213188) phenylcarbamates). The mobile phase would likely consist of a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol).

Alternatively, derivatization with a chiral auxiliary, such as Mosher's acid chloride, could be employed to form diastereomers. These diastereomers could then be separated on a standard achiral HPLC column (e.g., C18) and their relative peak areas used to determine the enantiomeric excess of the original chiral amine.

Thin-Layer Chromatography (TLC) is a rapid and convenient technique for monitoring the progress of chemical reactions involving tert-butyl 5-aminopentanoate. For example, in a reaction where the primary amine of tert-butyl 5-aminopentanoate is being functionalized, TLC can be used to track the disappearance of the starting material and the appearance of the product. A typical TLC system would involve a silica (B1680970) gel plate as the stationary phase and a mobile phase consisting of a mixture of a non-polar solvent (e.g., ethyl acetate) and a polar solvent (e.g., methanol or a small amount of triethylamine (B128534) to reduce tailing of the amine). Visualization of the spots can be achieved using a variety of methods, including UV light (if the product is UV-active) or by staining with reagents such as ninhydrin, which reacts with the primary amine to produce a colored spot.

Gas Chromatography (GC) is generally not suitable for the direct analysis of this compound due to the low volatility and thermal lability of the salt form. However, the free base, tert-butyl 5-aminopentanoate, can be analyzed by GC, typically after derivatization to increase its volatility and thermal stability. A common derivatization strategy for primary amines is acylation, for example, with trifluoroacetic anhydride. The resulting trifluoroacetamide (B147638) derivative is more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The analysis would be performed on a capillary column with a non-polar or medium-polarity stationary phase.

Vibrational and Electronic Spectroscopy

Detailed vibrational and electronic spectroscopic data for this compound are not extensively reported in readily accessible scientific literature. However, based on the functional groups present in the molecule, characteristic vibrational frequencies can be predicted for Infrared (IR) and Raman spectroscopy. For instance, the IR spectrum would be expected to show characteristic stretches for the N-H bonds of the ammonium (B1175870) group, C=O stretching of the ester, and C-O stretching of the ester and tert-butyl group.

Electronic spectroscopy, specifically UV-Visible spectroscopy, is not expected to be a primary characterization technique for this compound. The molecule lacks a significant chromophore that would absorb in the UV-Visible region (200-800 nm), which is consistent with the need for HPLC-UV detection at very low wavelengths.

Reactivity and Mechanistic Investigations of Tert Butyl 5 Aminopentanoate Hydrochloride

Reaction Mechanisms Involving the Aminopentanoate Moiety

The chemical character of tert-butyl 5-aminopentanoate hydrochloride is defined by the interplay between its primary amine and tert-butyl ester functionalities.

Nucleophilic Reactivity of the Primary Amine

The primary amine group in tert-butyl 5-aminopentanoate serves as a potent nucleophile. The nitrogen atom's lone pair of electrons readily participates in reactions with electrophilic centers. The reactivity of this primary amine is comparable to other simple primary amines, though its nucleophilicity can be influenced by steric factors and the electronic nature of the ester group. In its hydrochloride salt form, the amine is protonated, rendering it non-nucleophilic. Therefore, in reactions where the amine is intended to act as a nucleophile, a base is required to liberate the free amine.

The nucleophilic character of the amine allows it to engage in a variety of substitution and addition reactions, forming the basis for many of the derivatization strategies discussed in subsequent sections.

Ester Hydrolysis and Transesterification Pathways

The tert-butyl ester group is susceptible to cleavage under acidic conditions. This reactivity is a cornerstone of its use as a protecting group for carboxylic acids in organic synthesis. The hydrolysis mechanism typically involves protonation of the ester oxygen, followed by the loss of a stable tert-butyl carbocation, which is then quenched by a nucleophile or eliminated to form isobutylene (B52900).

Transesterification, the conversion of one ester to another, can be achieved under either acidic or basic conditions. For tert-butyl esters, acid-catalyzed transesterification is common. A noteworthy development is the one-pot conversion of tert-butyl esters into other esters and amides by first generating an acid chloride intermediate in situ. This can be achieved using reagents like α,α-dichlorodiphenylmethane with a tin(II) chloride catalyst, or thionyl chloride (SOCl₂). researchgate.netorganic-chemistry.orgresearchgate.netnih.gov These methods provide a mild and efficient pathway for functional group interconversion, avoiding the need to isolate the intermediate carboxylic acid. organic-chemistry.org

Intramolecular Cyclization Reactions (e.g., Lactamization)

The structure of tert-butyl 5-aminopentanoate, with a primary amine and an ester group separated by a four-carbon chain, makes it a prime candidate for intramolecular cyclization to form a six-membered ring. This reaction, known as lactamization, results in the formation of piperidin-2-one. This transformation is typically promoted by heat or catalysis and involves the nucleophilic attack of the amine on the ester's carbonyl carbon. While specific studies on the lactamization of tert-butyl 5-aminopentanoate are not prevalent, this cyclization is a known potential side reaction in processes involving similar amino esters, such as during reductive amination if not properly controlled. nih.gov The synthesis of piperidine (B6355638) derivatives is a significant area of research, with various methods available for the cyclization of suitable precursors. whiterose.ac.uknih.gov

Derivatization Strategies and Functional Group Transformations

The dual functionality of this compound allows for a wide array of derivatization strategies, enabling the synthesis of a diverse range of molecules.

Acylation and Amidation Reactions

The primary amine of tert-butyl 5-aminopentanoate readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is fundamental in peptide synthesis and the creation of various amide-containing structures.

Furthermore, direct amidation reactions with carboxylic acids are possible using coupling reagents or catalytic methods. Boron-based catalysts and silicon-based reagents have shown efficacy in promoting the direct formation of amide bonds from carboxylic acids and amines, offering a green alternative to traditional methods that require stoichiometric activators. mdpi.comnih.gov

Alternatively, the tert-butyl ester can be converted into an acid chloride, which then reacts with an amine to form an amide. researchgate.netorganic-chemistry.org This two-step, one-pot approach expands the scope of amidation reactions possible from the parent ester. researchgate.netnih.govorganic-chemistry.org

A summary of representative amidation reaction conditions is presented in the table below.

Amidation MethodReagentsKey Features
Direct Catalytic AmidationCarboxylic Acid, Boron or Silicon-based catalystsAvoids stoichiometric activators, environmentally friendly. mdpi.comnih.gov
In situ Acid Chloride FormationSOCl₂ or (α,α-dichlorodiphenylmethane + SnCl₂) then AmineMild conditions, high yields, broad substrate scope. researchgate.netorganic-chemistry.orgresearchgate.netnih.gov
Coupling Agent MediatedCarboxylic Acid, EDCI, HOBtHigh yields, common in synthesis of complex molecules. researchgate.net

Alkylation Reactions at the Amine Nitrogen

The nitrogen atom of the primary amine can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides is a straightforward method, though it can sometimes lead to over-alkylation, producing quaternary ammonium (B1175870) salts. The use of a hindered, non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) can mitigate this side reaction. researchgate.net

Reductive amination is another powerful technique for N-alkylation. This method involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. This process is highly efficient for the synthesis of secondary and tertiary amines. chemrxiv.orgrsc.orgresearchgate.net Brønsted acids like triflic acid have been shown to effectively catalyze these reactions. chemrxiv.orgrsc.org The choice of reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), is crucial for the success of the reaction. dtic.mil

The table below outlines common methods for the N-alkylation of primary amines.

Alkylation MethodReagentsProductKey Features
Direct AlkylationAlkyl Halide, Hünig's BaseSecondary/Tertiary AmineStraightforward, can be controlled to minimize over-alkylation. researchgate.net
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., STAB), Acid Catalyst (optional)Secondary/Tertiary AmineHigh efficiency, broad substrate scope, forms C-N bond. nih.govchemrxiv.orgrsc.orgresearchgate.netdtic.mil

Formation of Schiff Bases and Related Imines

The primary amine functionality of this compound is a key site of reactivity, readily participating in condensation reactions with carbonyl compounds to form Schiff bases, also known as imines. This reaction is fundamental in organic synthesis, providing a pathway to a diverse range of N-substituted compounds. The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone, followed by a dehydration step to yield the characteristic C=N double bond of the imine.

The reaction is typically catalyzed by either acid or base. In the context of this compound, the reaction is often carried out in the presence of a dehydrating agent or with azeotropic removal of water to drive the equilibrium towards the product. mdpi.com For instance, catalysts like titanium(IV) ethoxide (Ti(OEt)₄) or copper(II) sulfate (B86663) (CuSO₄) can be employed to facilitate the condensation. nih.gov

The structure of the carbonyl compound significantly influences the reaction rate and the stability of the resulting Schiff base. Aldehydes are generally more reactive than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. The resulting N-alkylimine derived from tert-butyl 5-aminopentanoate retains the tert-butyl ester group, which can be carried through subsequent synthetic steps or selectively removed as needed.

A related class of compounds, N-sulfinyl imines, can also be synthesized from tert-butyl 5-aminopentanoate. These are valuable chiral ammonia (B1221849) mimics used in asymmetric synthesis. The reaction would involve condensation with a chiral sulfinamide, such as tert-butanesulfinamide, under conditions similar to those for standard imine formation. nih.gov These N-sulfinyl imines serve as versatile intermediates for the asymmetric synthesis of chiral amines and nitrogen-containing heterocycles. nih.gov

Table 1: Reaction Conditions for Schiff Base Formation

Reactant 1 Reactant 2 Catalyst/Conditions Product Type
Tert-butyl 5-aminopentanoate Aromatic Aldehyde (e.g., Benzaldehyde) Methanol (B129727), 5-45°C mdpi.com N-benzylidene-5-(tert-butoxycarbonyl)pentan-1-amine
Tert-butyl 5-aminopentanoate Aliphatic Ketone (e.g., Acetone) Ti(OEt)₄, THF nih.gov N-isopropylidene-5-(tert-butoxycarbonyl)pentan-1-amine
Tert-butyl 5-aminopentanoate (R)-tert-butanesulfinamide CuSO₄, CH₂Cl₂ nih.gov (R,E)-N-(5-(tert-butoxy)-5-oxopentylidene)-2-methylpropane-2-sulfinamide

Transformations of the tert-Butyl Ester Group

The tert-butyl ester group in this compound is a widely used protecting group for the carboxylic acid functionality. Its primary advantage is its stability under many reaction conditions, particularly those involving bases, while being readily cleavable under acidic conditions.

Deprotection (Cleavage): The most common transformation is the acid-catalyzed cleavage to yield the corresponding carboxylic acid. This process typically proceeds via an SN1 mechanism. rsc.orgyoutube.com The acid protonates the ester oxygen, creating a good leaving group (tert-butanol), which then departs to form a stable tert-butyl carbocation. This carbocation is subsequently neutralized.

Common reagents and conditions for deprotection include:

Anhydrous Acids: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is a standard method.

Aqueous Acids: Aqueous phosphoric acid provides an environmentally benign option for deprotection. organic-chemistry.org

Lewis Acids: Zinc bromide (ZnBr₂) in DCM can chemoselectively cleave tert-butyl esters. researchgate.net

Thermolytic Cleavage: Heating in specific solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can effect cleavage, sometimes autocatalytically as the initial deprotection generates an acid that catalyzes further reaction. researchgate.netresearchgate.net

Conversion to Other Functional Groups: The tert-butyl ester can also be converted directly to other functional groups without isolating the carboxylic acid.

Acid Chlorides: Treatment with thionyl chloride (SOCl₂) can convert the tert-butyl ester directly into the corresponding acid chloride. organic-chemistry.org

Amides and Other Esters: In the presence of a chlorinating agent and a catalyst like SnCl₂, the ester can be converted in situ to an acid chloride, which then reacts with amines or alcohols to form amides or different esters. organic-chemistry.org

Table 2: Selected Reagents for tert-Butyl Ester Transformation

Transformation Reagent(s) Conditions Product
Deprotection Trifluoroacetic acid (TFA) / DCM Room Temperature 5-Aminopentanoic acid
Deprotection Aqueous Phosphoric Acid (H₃PO₄) Mild Heating 5-Aminopentanoic acid
Deprotection Ytterbium triflate (Yb(OTf)₃) Nitromethane, 45-50°C researchgate.net 5-Aminopentanoic acid
Conversion Thionyl chloride (SOCl₂) Room Temperature organic-chemistry.org 5-Amino-pentanoyl chloride
Conversion α,α-dichlorodiphenylmethane / SnCl₂, then R₂NH Mild Conditions organic-chemistry.org N,N-disubstituted 5-aminopentanamide

Side Reactions and Impurity Formation in Synthetic Routes

Analysis of Undesired Byproducts and Competing Pathways

The synthesis and subsequent reactions of this compound are susceptible to several side reactions that can lead to the formation of impurities. The stability of the tert-butyl group is a critical factor. Under the acidic conditions often required for synthesis or deprotection, the tert-butyl carbocation intermediate can undergo an E1 elimination reaction instead of reacting with a nucleophile. youtube.com

Key Byproducts and Pathways:

Isobutylene Formation: The most common side reaction involving the ester group is the elimination of the tert-butyl carbocation to form isobutylene gas. This is a competing pathway during acid-catalyzed deprotection and can also occur during the esterification process if conditions are not carefully controlled. youtube.com The formation of isobutylene represents a loss of product and can create pressure buildup in closed reaction systems.

Dimerization/Polymerization: The bifunctional nature of the molecule (amine and ester) creates the possibility of self-condensation reactions, particularly under conditions that activate the carboxyl group (or its deprotected form) while the amine is free. This can lead to the formation of dimeric amides or longer oligomers.

Intramolecular Cyclization: Although less likely due to the formation of a six-membered ring being entropically disfavored compared to smaller rings, intramolecular aminolysis could potentially lead to the formation of piperidinone derivatives under certain conditions, especially at high temperatures.

Incomplete Reaction: Incomplete esterification or hydrolysis during workup can leave unreacted 5-aminopentanoic acid or its hydrochloride salt in the final product.

Reverse Reaction: During workup procedures involving aqueous base to neutralize excess acid, the SN1 reaction for the formation of the tert-butyl ester can be reversible, leading to hydrolysis back to the carboxylic acid. rsc.org

Strategies for Minimizing Impurity Generation

Controlling the formation of byproducts is crucial for achieving high purity and yield. Several strategies can be employed throughout the synthesis and purification process.

Control of Temperature: Lowering the reaction temperature can often suppress elimination pathways (E1) in favor of substitution (SN1). For instance, during acid-catalyzed reactions, maintaining a low temperature minimizes the formation of isobutylene.

Use of Protecting Groups: To prevent self-condensation, the amine group can be temporarily protected (e.g., as a Boc or Cbz carbamate) during the esterification step. The protecting group is then removed in a separate step. This orthogonal protection strategy is a cornerstone of peptide synthesis where similar bifunctional molecules are used. chemimpex.com

Careful Control of Stoichiometry and Reagent Addition: Precise control over the amount of acid catalyst and other reagents is essential. Using a large excess of acid can promote side reactions. Slow, controlled addition of reagents can help manage reaction exotherms and maintain optimal concentrations.

Optimized Workup Procedures: The workup is a critical stage where impurities can form. To minimize hydrolysis of the ester, extractions with aqueous bicarbonate solutions should be performed quickly and at low temperatures to neutralize acid without providing extended contact time for the reverse reaction. rsc.orgyoutube.com

Purification Methods: Uncontrolled precipitation can trap impurities and lead to variable purity. google.com Therefore, controlled crystallization or chromatographic purification is often necessary to remove side products like unreacted starting materials and oligomers.

Catalytic Applications and Reaction Modifiers

Role of Acid and Base Catalysts in Reactions

Catalysts are integral to nearly all reactions involving this compound, influencing reaction rates, selectivity, and pathways by modifying the reactivity of its functional groups.

Acid Catalysis: Acid catalysts play a pivotal role in both the formation and cleavage of the tert-butyl ester.

Esterification: The synthesis of the tert-butyl ester from 5-aminopentanoic acid and isobutylene (or tert-butanol) is catalyzed by strong acids like sulfuric acid or p-toluenesulfonic acid (PTSA). google.com The acid protonates the carboxylic acid, making it more electrophilic and susceptible to attack by isobutylene.

Ester Cleavage (Deprotection): As previously discussed, cleavage of the tert-butyl ester is catalyzed by Brønsted acids (e.g., TFA, HCl) or Lewis acids (e.g., ZnBr₂). The acid facilitates the formation of the stable tert-butyl carbocation leaving group. researchgate.netresearchgate.net

Schiff Base Formation: The condensation reaction between the amine and a carbonyl compound is often accelerated by an acid catalyst. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. ekb.eg

Base Catalysis: While the tert-butyl ester is generally stable to bases, the primary amine group's reactivity is heavily influenced by base catalysis.

Schiff Base Formation: Base catalysts can also promote imine formation by deprotonating the intermediate hemiaminal, facilitating the elimination of water.

N-Acylation/N-Alkylation: In reactions where the amine acts as a nucleophile (e.g., acylation with an acid chloride or alkylation with an alkyl halide), a non-nucleophilic base is required to deprotonate the hydrochloride salt, liberating the free amine. The free amine is a much stronger nucleophile than its protonated ammonium form. Common bases for this purpose include triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA).

Table 3: Examples of Catalysts in Reactions

Reaction Type Functional Group Catalyst Type Example Catalyst Role of Catalyst
Esterification Carboxylic Acid Brønsted Acid p-Toluenesulfonic acid (PTSA) google.com Protonates carboxyl group, activating it for nucleophilic attack.
Ester Cleavage tert-Butyl Ester Brønsted Acid Trifluoroacetic acid (TFA) researchgate.net Protonates ester oxygen, facilitating leaving group departure.
Schiff Base Formation Amine + Carbonyl Acid H₂SO₄ ekb.eg Protonates carbonyl oxygen, increasing electrophilicity.
N-Acylation Amine Base Triethylamine (TEA) Deprotonates ammonium salt to generate the free, nucleophilic amine.

Transition Metal Catalysis in Cross-Coupling and Amination Reactions

The primary amino group and the tert-butyl ester functionality of this compound make it a versatile substrate for various transition metal-catalyzed reactions, particularly cross-coupling and amination processes. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecules from simpler precursors. The application of transition metal catalysis allows for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with high efficiency and selectivity under relatively mild conditions.

Palladium and copper-based catalytic systems are prominently featured in the N-arylation of amino acid esters, a reaction class directly relevant to tert-butyl 5-aminopentanoate. These transformations, often referred to as Buchwald-Hartwig amination (for palladium) or Ullmann condensation (for copper), enable the formation of a bond between the nitrogen atom of the amino ester and an aryl group.

A general method for the N-arylation of amino acid esters with aryl triflates has been developed, which is applicable to a range of α- and β-amino acid esters, including those with tert-butyl protecting groups. researchgate.netacs.orgnih.gov The reaction conditions are designed to be mild to minimize side reactions such as racemization, which is a critical consideration for chiral amino acids. researchgate.netacs.orgnih.gov For a non-chiral substrate like tert-butyl 5-aminopentanoate, these mild conditions are still beneficial in preventing ester hydrolysis or other undesired transformations.

The choice of catalyst, specifically the ligand coordinated to the metal center, is crucial for achieving high yields and broad substrate scope. For instance, the use of specialized phosphine (B1218219) ligands, such as t-BuBrettPhos, in conjunction with a palladium precatalyst has been shown to be highly effective for the N-arylation of amino acid esters. researchgate.netacs.orgnih.gov

Detailed Research Findings

Research in the field of transition metal-catalyzed amination has led to the development of robust protocols for the coupling of amines with various aryl partners. While specific studies focusing exclusively on this compound are not prevalent in the cited literature, the reactivity of analogous amino acid tert-butyl esters provides a strong basis for understanding its potential in such reactions.

In a representative palladium-catalyzed N-arylation, an amino acid ester can be coupled with an aryl bromide. nih.gov The reaction typically employs a palladium precatalyst, a suitable phosphine ligand, and a base. The tert-butyl ester group is generally stable under these conditions.

The following table summarizes a typical palladium-catalyzed N-arylation reaction for an amino acid tert-butyl ester, which can be considered analogous to the reactivity of tert-butyl 5-aminopentanoate.

Table 1: Palladium-Catalyzed N-Arylation of Amino Acid tert-Butyl Esters

Aryl Halide Amino Acid Ester Catalyst System Base Solvent Yield (%)
4-Bromo-N,N-dimethylaniline Glycine tert-butyl ester Pd₂(dba)₃ / DavePhos NaOtBu Toluene 85
4-Bromo-N,N-dimethylaniline L-Alanine tert-butyl ester Pd₂(dba)₃ / DavePhos NaOtBu Toluene 78

Mechanistic investigations into these palladium-catalyzed aminations suggest a catalytic cycle that involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the N-aryl product and regenerate the Pd(0) catalyst. The base plays a crucial role in deprotonating the amine or the intermediate palladium-amine complex to facilitate the reductive elimination step.

Copper-catalyzed N-arylation reactions, while often requiring higher temperatures, offer a valuable alternative to palladium-based systems. Mechanistic studies on copper-catalyzed N-arylation of amides suggest the importance of chelating diamine ligands in controlling the concentration and reactivity of the active copper(I) species. acs.org

Further research into the application of these established catalytic systems to this compound would be valuable in expanding its synthetic utility. The hydrochloride salt would need to be neutralized in situ or prior to the reaction to liberate the free amine for participation in the catalytic cycle.

The following table outlines the chemical compounds mentioned in this article.

Table 2: List of Chemical Compounds

Compound Name
This compound
t-BuBrettPhos
4-Bromo-N,N-dimethylaniline
Glycine tert-butyl ester
L-Alanine tert-butyl ester
L-Phenylalanine tert-butyl ester
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos)
Sodium tert-butoxide (NaOtBu)

Applications in Complex Chemical Synthesis

Role as a Key Intermediate in Multi-Step Organic Synthesis

The structure of tert-butyl 5-aminopentanoate hydrochloride makes it an effective intermediate in multi-step synthetic pathways. chemimpex.com The tert-butyl ester provides robust protection for the carboxyl group under a range of conditions, including those that are basic or mildly acidic, while the amine can be readily used for nucleophilic attack or acylation reactions after neutralization.

This compound is a pivotal starting material in the synthesis of various complex organic molecules, particularly heterocyclic compounds with pharmaceutical applications. One notable application is in the preparation of molecules containing the (S)-2-aminoglutarimide moiety. This structural motif is a key component in a class of potent therapeutic agents. In these synthetic routes, the aminopentanoate derivative is used to construct the glutarimide (B196013) ring system, demonstrating its utility in building intricate molecular architectures. google.com Its role as an intermediate is critical for producing bioactive molecules aimed at treating neurological and metabolic disorders. chemimpex.com

IntermediateSynthetic Target ClassKey Transformation
(S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride(S)-2-aminoglutarimide containing compoundsConstruction of the aminoglutarimide moiety
This compoundBioactive heterocyclic moleculesServes as a bifunctional building block

This table illustrates the role of this compound and its derivatives as key intermediates in the synthesis of complex organic compounds.

While direct synthesis of δ-amino-γ-hydroxy-aryl alkanoic amides using this compound is not extensively documented, its structural elements are highly relevant to the synthesis of related compounds like β-hydroxy γ-amino acids. The synthesis of these structures often relies on chiral, orthogonally protected synthons that contain adjacent stereocenters and functional groups amenable to further modification. nih.gov

The principle involves using building blocks where amine and carboxyl groups are suitably protected (e.g., with Boc and TBS groups, respectively) to allow for stereoselective reactions, such as aldol (B89426) additions, to introduce the hydroxyl group. nih.gov this compound represents a δ-amino acid precursor. Its protected carboxyl and available amino functionalities allow it to be integrated into synthetic pathways that could generate such complex hydroxy amides after a series of steps, including hydroxylation and amidation. The tert-butyl ester is particularly useful as it can be removed under acidic conditions that are often compatible with other protecting groups present in a complex synthetic intermediate.

Integration into Peptide and Peptidomimetic Structures

The unique characteristics of this compound make it an important component in the fields of peptide chemistry and the development of peptidomimetics. Its use allows for the introduction of non-standard amino acid spacers and scaffolds into peptide chains.

This compound is employed as a non-proteinogenic amino acid building block in peptide synthesis. chemimpex.com It provides a five-carbon chain (a δ-amino acid) that can be incorporated into a peptide sequence to act as a flexible spacer or to alter the peptide's conformational properties. The tert-butyl ester protects the C-terminus, while the N-terminal amine (after neutralization of the hydrochloride salt) is available for coupling to the growing peptide chain. This dual functionality is essential for its role as a monomer unit in the stepwise assembly of peptides. 20.210.105

PropertyRole in Peptide Synthesis
Bifunctional NatureAllows for stepwise addition to a peptide chain.
Non-standard Chain LengthActs as a flexible spacer, modifies peptide conformation.
Tert-butyl Ester ProtectionProvides robust C-terminus protection compatible with specific synthesis strategies.

This table summarizes the key properties of this compound that make it a useful building block in peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, and this compound is well-suited for certain SPPS strategies. lsu.edu Specifically, its tert-butyl ester is compatible with the Boc (tert-butyloxycarbonyl) protection strategy for the N-terminus. 20.210.105peptide.com

In Boc-based SPPS, the N-terminal Boc group of the growing peptide chain is removed with a mild acid, such as trifluoroacetic acid (TFA), in dichloromethane (B109758). peptide.com The tert-butyl ester of a building block like this compound is stable under these conditions. It requires a much stronger acid, such as hydrogen fluoride (B91410) (HF), for cleavage, which is typically used at the final step to release the completed peptide from the solid support resin and remove side-chain protecting groups. 20.210.105 This differential acid lability is fundamental to the success of the Boc-SPPS strategy, allowing for the selective deprotection and coupling of amino acids to build the desired peptide sequence. peptide.com

Precursor in Bioactive Molecule Development

The primary application of this compound lies in its role as a precursor for the development of bioactive molecules. Its bifunctional nature allows it to serve as a linker or scaffold component, enabling the systematic assembly of novel compounds with potential therapeutic applications, particularly in targeting neurological and metabolic disorders. chemimpex.com

Synthesis of Pharmaceutical Intermediates

A critical role for this compound is as a key starting material in the synthesis of high-value pharmaceutical intermediates. The enantiomerically pure form, specifically (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride, is instrumental in the construction of the (S)-2-aminoglutarimide moiety. This particular chemical scaffold is a crucial component of certain advanced, pharmaceutically active compounds. google.com The synthesis of these complex molecules relies on the precise stereochemistry and functionality provided by this specific starting material. google.com

IntermediatePrecursor CompoundApplication
(S)-2-aminoglutarimide moiety(S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochlorideConstruction of specific pharmaceutically active compounds google.com

Contribution to the Creation of Novel Therapeutic Agents

By serving as a foundational building block, this compound directly contributes to the creation of novel therapeutic agents. chemimpex.com Its utility is demonstrated in the synthesis of complex molecules such as (S)-3-(4-((4-(morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione, where the core glutarimide structure is derived from a derivative of the aminopentanoate chain. google.com The ability to introduce this specific fragment is essential for developing new drugs aimed at previously challenging biological targets.

Role in the Synthesis of Modulators for Specific Biological Targets (e.g., C3a Receptor Modulators, Kinase Inhibitors)

In the broader context of medicinal chemistry, linear amino acid esters are valuable for constructing modulators of biological targets, such as G-protein coupled receptors or enzymes like kinases. ed.ac.uk Kinase inhibitors, for example, often feature complex architectures that require specific linkers or side chains to achieve high potency and selectivity. ed.ac.uk While this compound possesses the ideal structural features—a protected amine and a protected carboxylic acid on a flexible five-carbon chain—to serve as such a linker, specific examples of its incorporation into C3a receptor modulators or named kinase inhibitors are not prominently documented in publicly available scientific literature. Its potential remains in its versatility as a building block for drug discovery campaigns targeting these and other important biological targets.

Utility in Heterocyclic Compound Synthesis

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The linear structure of this compound makes it a suitable precursor for the synthesis of certain nitrogen-containing heterocyclic scaffolds.

As a Structural Analogue or Precursor for Heterocyclic Scaffolds (e.g., Azetidine, Pyrrolizidine)

The most logical heterocyclic application for a 5-aminopentanoic acid derivative is in the synthesis of six-membered rings. Through intramolecular cyclization (lactamization), the amino group can react with the carboxyl group to form a piperidone ring, a highly valuable scaffold in medicinal chemistry. researchgate.netwhiterose.ac.uk While the tert-butyl ester is generally stable, its conversion to a more reactive form, followed by deprotection of the amine, would facilitate this ring-closing reaction. The resulting N-protected piperidone is a versatile intermediate for synthesizing a wide array of more complex piperidine-based compounds, which are prevalent in many classes of drugs. researchgate.net Although its use as a direct precursor for smaller rings like azetidines or fused systems like pyrrolizidines is less direct, its parent acid, 5-aminopentanoic acid, can be considered a structural analogue for certain heterocyclic amino acid building blocks.

Heterocyclic ScaffoldSynthetic Rationale
PiperidoneIntramolecular cyclization (lactamization) of the 5-aminopentanoic acid backbone. researchgate.netwhiterose.ac.uk

Building Block for Advanced Materials and Catalysts

While commercial suppliers may classify this compound under broad categories like "material building blocks," its application in the synthesis of advanced functional polymers or catalysts is not well-established in the scientific literature. bldpharm.com The overwhelming focus of its documented use is within the realm of life sciences, specifically as an intermediate for bioactive molecules and pharmaceuticals. chemimpex.com There is currently a lack of published research detailing its use as a monomer in polymerization reactions or as a ligand in the synthesis of catalysts.

Synthesis of New Materials and Catalytic Ligands

The distinct functionalities of this compound make it a promising monomer for the synthesis of novel polymers and a precursor for specialized catalytic ligands. As a versatile building block, its primary amine can participate in reactions such as amidation or alkylation, while the protected carboxylic acid remains available for subsequent deprotection and transformation. chemimpex.com

In the realm of materials science, this compound can be envisioned as an AB-type monomer for the creation of functional polyamides. Following the deprotection of the tert-butyl ester to reveal the free carboxylic acid, the resulting 5-aminopentanoic acid can undergo polycondensation reactions. The resulting polyamide chains would possess a regular structure derived from the five-carbon backbone of the monomer. The ability to introduce this monomer into copolymerization reactions with other polyamide precursors allows for the precise tuning of material properties, such as flexibility, thermal stability, and hydrophilicity.

Furthermore, the amine group serves as a convenient anchor point for constructing complex ligands used in catalysis. For instance, it can be reacted with phosphorus-containing electrophiles to generate P,N-type ligands, which are crucial in many asymmetric catalytic reactions. The length of the pentanoate backbone provides specific spacing and flexibility, which can influence the geometry of the resulting metal-ligand complex and, consequently, its catalytic activity and selectivity. The tert-butyl ester group can be retained during the ligand synthesis to maintain solubility in organic solvents or removed to introduce a polar carboxylic acid group, which could be used to immobilize the catalyst on a solid support or to enhance its solubility in aqueous media.

Applications in Molecular Recognition Studies

Molecular recognition is a fundamental process in supramolecular chemistry where a host molecule selectively binds to a specific guest molecule through non-covalent interactions. Amino acid esters are frequently used as guest molecules in these studies due to their combination of a hydrogen-bonding ammonium (B1175870) group and a variable ester group, which can engage in additional interactions. arkat-usa.org this compound fits this profile, presenting a primary ammonium ion (from the hydrochloride salt) and a bulky, hydrophobic tert-butyl ester group.

The ammonium center is the primary recognition site, capable of forming strong, directional hydrogen bonds and ion-dipole interactions with electron-rich cavities of host molecules like crown ethers, calixarenes, and cyclodextrins. tandfonline.commdpi.comrsc.org

Crown Ethers: These hosts have cavities lined with oxygen atoms that are perfectly arranged to chelate cations like the ammonium group (-NH3+) through multiple hydrogen bonds. tandfonline.com

Calixarenes: These cup-shaped molecules offer a π-rich cavity that can engage in cation-π interactions with the ammonium group. mdpi.comrsc.org Functional groups can be added to the upper or lower rim of the calixarene (B151959) to provide secondary binding sites that interact with the guest's ester group. csic.es

Cyclodextrins: These feature a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic tert-butyl group of the guest molecule can be encapsulated within the cyclodextrin (B1172386) cavity via hydrophobic interactions, while the ammonium group can interact with the hydroxyl groups at the rim of the host. arkat-usa.org

The selectivity of a host for a guest like tert-butyl 5-aminopentanoate is determined by the complementarity in size, shape, and chemical properties between the host's binding site and the guest molecule. The strength of these interactions, often quantified by the association constant (Ka), can be measured using techniques like NMR titration or UV-vis spectroscopy. arkat-usa.orgtandfonline.com Studies with structurally similar amino acid esters demonstrate that macrocyclic hosts can exhibit significant binding affinity and selectivity, driven by a combination of these non-covalent forces. arkat-usa.orgnih.gov

The table below summarizes typical association constants observed for the complexation of various amino acid ester guests with different classes of macrocyclic hosts, illustrating the principles that would govern the molecular recognition of tert-butyl 5-aminopentanoate.

Host TypeGuest Type (Analogue)SolventAssociation Constant (Kₐ, M⁻¹)Primary Interactions
Macrocycle (Phosphonate-based)Lysine EsterWater~30,000Electrostatic, Hydrogen Bonding
β-Cyclodextrin DerivativeTryptophan Methyl EsterDMSO4041Hydrophobic, Hydrogen Bonding
Aza Crown EtherAlanine Methyl EsterChloroform5364 - 12,969Hydrogen Bonding, Ion-Dipole
Glucose-based MacrocycleLeucine Methyl EsterChloroform~255Hydrogen Bonding

Theoretical and Computational Chemistry Studies

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of a molecule and its flexibility, which in turn dictate its physical properties and biological interactions.

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are employed to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For tert-butyl 5-aminopentanoate hydrochloride, geometry optimization would provide precise data on bond lengths, bond angles, and dihedral angles. Such a study would reveal how the protonated amine group and the bulky tert-butyl ester group influence the geometry of the pentanoate backbone.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: The following data is illustrative of what a computational study would provide, as specific literature is unavailable.)

ParameterBond/AngleCalculated Value
Bond LengthC=Oe.g., 1.21 Å
Bond LengthC-O (ester)e.g., 1.35 Å
Bond LengthC-Ne.g., 1.50 Å
Bond AngleO=C-Oe.g., 125°
Bond AngleC-N-He.g., 109.5°
Dihedral AngleC1-C2-C3-C4e.g., 180° (anti)

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule governs its reactivity. Computational methods can map out this electronic structure and predict sites susceptible to chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a large gap suggests high stability and low reactivity. For this compound, the HOMO would likely be localized around the non-bonding orbitals of the carbonyl oxygen, while the LUMO would be associated with the C=O antibonding orbital and the protonated amine group.

Table 2: Hypothetical Frontier Molecular Orbital Energies (Note: This table illustrates the type of data generated from FMO analysis. Specific values for the target compound are not available in the literature.)

OrbitalEnergy (eV)Description
HOMOe.g., -7.5 eVIndicates electron-donating ability
LUMOe.g., +1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gape.g., 8.7 eVCorrelates with chemical stability

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. The map reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). In this compound, the most negative potential (red) would be expected around the carbonyl oxygen atom, indicating a site for electrophilic attack. The most positive potential (blue) would be concentrated around the protonated ammonium (B1175870) group (-NH3+), highlighting it as the primary site for nucleophilic interaction.

Mechanistic Insights through Computational Approaches

While specific reaction mechanisms involving this compound have not been detailed in computational literature, this approach is powerful for understanding chemical transformations. For instance, computational studies could be used to model the hydrolysis of the tert-butyl ester group under acidic or basic conditions. By calculating the energies of reactants, transition states, and products, chemists can determine the activation energy barriers and reaction pathways. This would clarify the conditions under which the ester is stable or labile, providing essential information for its use as a protecting group in chemical synthesis or its metabolic fate. Such studies would elucidate the step-by-step process of bond breaking and formation, offering a level of detail that is often inaccessible through experimental means alone.

Computational Probing of Reaction Pathways and Transition States

A computational investigation into the reaction pathways involving this compound would aim to map out the potential energy surface for its formation or subsequent reactions. This involves:

Mechanism Elucidation: Identifying the step-by-step process of a chemical reaction, for instance, the esterification of 5-aminopentanoic acid with isobutylene (B52900) or the hydrolysis of the tert-butyl ester.

Transition State Searching: Locating the highest energy point along the reaction coordinate, known as the transition state. The geometry and energy of this state are crucial for understanding the reaction's feasibility and rate. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are often employed for this purpose.

Energy Profile Calculation: Determining the relative energies of reactants, intermediates, transition states, and products to construct a complete reaction energy profile. This profile reveals the activation energy barriers for each step.

Despite the utility of these methods, no specific studies detailing the computational probing of reaction pathways or the characterization of transition states for the synthesis or reactions of this compound have been published.

Understanding Selectivity and Stereocontrol

This compound does not possess a chiral center in its primary structure, making stereocontrol a less relevant area of study unless it is used as a reactant in the synthesis of a chiral molecule. In such a hypothetical scenario, computational studies could be used to understand:

Regioselectivity: Predicting which site of the molecule is most likely to react. For example, computations could determine the relative likelihood of a reaction occurring at the amino group versus the ester.

Stereoselectivity: If the molecule were to react with a chiral reagent to create a new stereocenter, computational models could predict which diastereomer or enantiomer would be favored. This is typically achieved by calculating the energies of the different transition states leading to each stereoisomer.

Currently, there is no available research that applies these computational models to understand selectivity in reactions involving this compound.

Spectroscopic Data Correlation with Computational Models

Computational models are frequently used to predict and interpret spectroscopic data. By correlating theoretical predictions with experimental spectra, chemists can confirm molecular structures and gain deeper insight into electronic and vibrational properties.

Prediction of NMR Chemical Shifts and Vibrational Frequencies

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a standard application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is employed to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). While experimental NMR data for related compounds exist, no computational studies have been published that predict the NMR spectrum of this compound and compare it with experimental values.

Vibrational Spectroscopy (IR/Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. These calculations involve finding the minimum energy geometry and then computing the second derivatives of the energy with respect to atomic positions. A search of the literature found no studies that perform these calculations for this compound.

Table 1: Hypothetical Comparison of Predicted vs. Experimental NMR Shifts This table is for illustrative purposes only, as no published computational data exists.

Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C1 Data not available Data not available
C2 Data not available Data not available
... Data not available Data not available
H1 Data not available Data not available
H2 Data not available Data not available

Theoretical UV-Vis Spectra Simulation

The simulation of ultraviolet-visible (UV-Vis) absorption spectra is accomplished using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelength (λmax) and the oscillator strength, which is related to the intensity of the absorption band. For a simple aliphatic amino ester like this compound, significant absorption is not expected in the standard UV-Vis range (200-800 nm) as it lacks chromophores like aromatic rings or extensive conjugation. A computational study would likely confirm this, but no such specific simulation for this compound has been reported.

Table 2: Hypothetical Predicted Electronic Transitions This table is for illustrative purposes only, as no published computational data exists.

Transition Wavelength (λmax, nm) Oscillator Strength (f) Major Orbital Contribution
S0 → S1 Data not available Data not available Data not available

Purification and Isolation Techniques in Research Settings

Chromatographic Separation Methods

Chromatography is a cornerstone of purification in organic synthesis, relying on the differential partitioning of compounds between a stationary phase and a mobile phase. For tert-butyl 5-aminopentanoate hydrochloride, several chromatographic techniques are applicable.

Flash column chromatography is a rapid and efficient method for purifying multigram quantities of compounds. For this compound, silica (B1680970) gel is a commonly used stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. A typical solvent system involves a mixture of a relatively nonpolar solvent and a more polar solvent. For instance, a gradient of ethyl acetate (B1210297) in n-heptane can be employed. Initially, a lower concentration of the more polar solvent is used to elute nonpolar impurities, and then the polarity is gradually increased to elute the desired product from the silica gel. Given the amine group, which can interact strongly with the acidic silica gel, tailing of the product peak can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, is often added to the eluent system. This deactivates the acidic sites on the silica gel, resulting in better peak shape and improved separation.

Table 1: Representative Flash Column Chromatography Parameters

ParameterValue/Description
Stationary Phase Silica Gel (particle size 40–63 µm)
Mobile Phase Ethyl Acetate / n-Heptane (gradient)
Mobile Phase Modifier ~1% Triethylamine or Ammonium Hydroxide

Cation exchange chromatography is a powerful technique for the purification of positively charged molecules, such as the ammonium salt of tert-butyl 5-aminopentanoate. bio-rad.com This method utilizes a stationary phase with negatively charged functional groups (e.g., sulfonate groups). libretexts.org In a strongly acidic solution (low pH), the primary amine group of the target compound is protonated, resulting in a net positive charge. libretexts.org When a solution containing the crude product is passed through the cation exchange column, the positively charged this compound binds to the negatively charged resin, while neutral and negatively charged impurities pass through. bio-rad.comlibretexts.org

Elution of the bound product is typically achieved by either increasing the pH or the salt concentration of the mobile phase. bio-rad.com Increasing the pH deprotonates the ammonium group, neutralizing the charge and weakening its interaction with the resin. Alternatively, introducing a high concentration of counter-ions (e.g., sodium ions from a salt solution) will compete with the product for binding to the resin, leading to its elution. bio-rad.com This technique is particularly effective for removing non-basic impurities and can be used for desalting purposes. nih.gov

Reverse-phase chromatography employs a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. chromatographyonline.com This technique separates molecules based on their hydrophobicity. While less common for the primary purification of highly polar compounds like amino acid hydrochlorides, it can be very effective for removing nonpolar impurities. In the context of this compound, any unreacted starting materials or by-products that are significantly less polar than the desired product can be efficiently removed.

The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.com To ensure the amine is protonated and to improve peak shape, an acid modifier like formic acid or trifluoroacetic acid is often added to the mobile phase. chromatographyonline.com The highly polar this compound will have a low affinity for the nonpolar stationary phase and will elute early, while less polar impurities will be retained longer.

Table 2: Typical Reverse-Phase HPLC Mobile Phase Composition

ComponentPurposeTypical Concentration
WaterPrimary Solvent (Polar)Varies
Acetonitrile/MethanolOrganic Modifier (Controls Elution Strength)Varies
Formic Acid/TFAAcid Modifier (Improves Peak Shape)0.1% (v/v)

Crystallization and Recrystallization Protocols

Crystallization is a powerful purification technique that can yield highly pure solid material. It relies on the principle that the desired compound will preferentially form a crystal lattice from a suitable solvent, while impurities remain in the solution.

The choice of solvent is the most critical parameter in developing a successful crystallization protocol. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. For this compound, a mixed solvent system has been shown to be effective. One reported procedure involves dissolving the crude product in isopropanol (B130326) (iPrOH), a solvent in which it has moderate solubility. google.com Crystallization can then be induced, sometimes with the addition of seed crystals. To decrease the solubility of the product in the solution and thereby increase the yield of crystals, a less polar co-solvent, or anti-solvent, such as isopropyl acetate (iPrOAc), is added. google.com This process of desaturation leads to the precipitation of the pure hydrochloride salt. The resulting crystals can then be isolated by filtration.

Extraction and Work-up Procedures

Before chromatographic purification or crystallization, a series of extraction and washing steps, collectively known as the work-up, are performed to remove the bulk of impurities from the reaction mixture. For the synthesis of tert-butyl 5-aminopentanoate, a typical work-up procedure would involve quenching the reaction, followed by liquid-liquid extraction to separate the product from water-soluble and other impurities.

A common procedure involves washing the reaction mixture with a 10% sodium bicarbonate solution, followed by water and then a brine solution. google.com The organic layer containing the free amine of tert-butyl 5-aminopentanoate can then be dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate and the solvent removed under reduced pressure. To obtain the hydrochloride salt, the resulting free amine is dissolved in a suitable dry organic solvent, such as diethyl ether, and treated with a solution of hydrogen chloride in ether. google.com The precipitated hydrochloride salt can then be collected by filtration.

Liquid-Liquid Extraction with Organic Solvents

Liquid-liquid extraction is a fundamental technique used to separate the desired compound from impurities based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The process for this compound often involves an initial neutralization step. The hydrochloride salt is treated with a mild aqueous base, such as sodium bicarbonate or potassium carbonate solution, to deprotonate the ammonium group and generate the free amine form, tert-butyl 5-aminopentanoate.

This free amine is significantly more soluble in organic solvents than in the aqueous phase. A variety of organic solvents can be employed for the extraction, with the choice depending on the specific impurities present and the desired purity level.

Common Organic Solvents for Extraction:

SolventRationale for Use
Ethyl acetate (EtOAc)Good solvency for the free amine, moderate polarity, easily removed.
Dichloromethane (B109758) (DCM)Excellent solvency, but higher density can complicate separations.
Diethyl ether (Et₂O)Effective for extraction, but its high volatility requires careful handling.

The extraction is typically performed multiple times with fresh portions of the organic solvent to ensure a complete transfer of the product from the aqueous layer. The organic layers are then combined for further processing.

Aqueous Washing and pH Adjustment

After extraction, the combined organic phases containing the free amine are washed sequentially with different aqueous solutions to remove residual impurities. This washing procedure is crucial for eliminating salts, water-soluble reagents, and byproducts.

A typical washing sequence involves:

Saturated Sodium Bicarbonate (NaHCO₃) Solution: This wash neutralizes any remaining acidic components in the organic layer.

Water (H₂O): A wash with deionized water helps to remove any remaining water-soluble impurities.

Brine (Saturated NaCl Solution): The final wash with brine reduces the amount of dissolved water in the organic phase, facilitating the subsequent drying step.

Crucially, after the purification of the free amine, it is often necessary to convert it back to the stable hydrochloride salt. This is achieved by dissolving the purified free amine in a suitable dry organic solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of hydrogen chloride (HCl) in an organic solvent, such as HCl in ether or dioxane. The this compound, being insoluble in these nonpolar solvents, precipitates out of the solution and can be collected. google.com

Drying and Solvent Evaporation Techniques

Before the final isolation of the product, any residual water must be removed from the organic solution containing the purified compound. This is accomplished by treating the solution with an anhydrous inorganic salt that acts as a drying agent.

Common Drying Agents:

Drying AgentProperties
Sodium Sulfate (Na₂SO₄)High capacity, neutral, but can be slow.
Magnesium Sulfate (MgSO₄)Fast and efficient, slightly acidic.
Calcium Chloride (CaCl₂)Very effective, but can form complexes with amines and alcohols.

After stirring the organic solution with the drying agent, the solid is removed by filtration.

The final step in isolating the purified compound is the removal of the organic solvent. This is most commonly and efficiently achieved using a rotary evaporator. This instrument reduces the pressure above the liquid, lowering its boiling point and allowing for rapid evaporation of the solvent at a moderate temperature, which prevents thermal degradation of the product. The process leaves behind the purified compound, which may be a solid or an oil. For crystalline solids, further drying under high vacuum is often employed to remove trace amounts of solvent. google.com Care must be taken, as some literature notes that removing the solvent to complete dryness can sometimes lead to uncontrolled precipitation and variable purity. google.com

Purity Assessment Methodologies Post-Purification

Once the purification process is complete, the identity and purity of the isolated this compound must be confirmed. Several analytical techniques are routinely used for this purpose. Commercial suppliers often report purities of ≥97% or in the 95-98% range for this compound. chemimpex.comgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is one of the most powerful tools for confirming the structure of the compound and identifying impurities. The spectrum provides information on the chemical environment of all the hydrogen atoms in the molecule. For this compound, the expected signals would include:

A sharp singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.

Multiple signals (multiplets) in the range of 1.6-3.1 ppm corresponding to the eight protons of the pentanoate backbone (-CH₂CH₂CH₂CH₂-).

A broad signal corresponding to the protons of the ammonium group (-NH₃⁺), the chemical shift of which can be variable and dependent on concentration and the solvent used. The absence of signals from known starting materials or byproducts and the correct integration ratio of the observed peaks are strong indicators of purity.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a sensitive method used to determine the purity of the compound by separating it from non-volatile impurities. bldpharm.com The sample is dissolved and injected into a column (commonly a C18 column for reverse-phase HPLC), and the components are separated based on their affinity for the stationary and mobile phases. bldpharm.com A detector, such as a UV detector or an evaporative light-scattering detector (ELSD), is used to quantify the relative amounts of each component. bldpharm.com A pure sample will ideally show a single major peak in the chromatogram.

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the analytical capabilities of mass spectrometry. This technique not only confirms the purity but also verifies the molecular weight of the compound. For this compound, the mass spectrometer would be expected to detect the molecular ion for the free amine form [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to the chemical formula C₉H₁₉NO₂ (exact mass: 173.14).

By employing these rigorous purification and analytical methods, researchers can ensure the high quality of this compound, a crucial factor for its successful application in scientific research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.